molecular formula C19H23O5P B14022485 Propanoic acid,3-(bis(phenylmethoxy)phosphinyl)-,ethyl ester

Propanoic acid,3-(bis(phenylmethoxy)phosphinyl)-,ethyl ester

Cat. No.: B14022485
M. Wt: 362.4 g/mol
InChI Key: CKLGEXFQSGIHFK-UHFFFAOYSA-N
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Description

Ethyl 3-(bis(benzyloxy)phosphoryl)propanoate: is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound is particularly interesting due to its unique structure, which includes a phosphoryl group bonded to two benzyloxy groups and an ethyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(bis(benzyloxy)phosphoryl)propanoate typically involves the esterification of 3-(bis(benzyloxy)phosphoryl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for the efficient production of ethyl 3-(bis(benzyloxy)phosphoryl)propanoate.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(bis(benzyloxy)phosphoryl)propanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 3-(bis(benzyloxy)phosphoryl)propanoic acid and ethanol.

    Reduction: The ester can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Hydrolysis: 3-(bis(benzyloxy)phosphoryl)propanoic acid and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(bis(benzyloxy)phosphoryl)propanoate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(bis(benzyloxy)phosphoryl)propanoate involves its interaction with specific molecular targets. The phosphoryl group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity to various biological molecules. The benzyloxy groups may also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

    Ethyl acetate: A simple ester with a similar ethyl ester moiety but lacks the phosphoryl and benzyloxy groups.

    Ethyl propanoate: Another ester with a similar structure but without the phosphoryl and benzyloxy groups.

    Methyl benzoate: Contains a benzyloxy group but differs in the ester moiety.

Uniqueness: Ethyl 3-(bis(benzyloxy)phosphoryl)propanoate is unique due to the presence of both the phosphoryl and benzyloxy groups, which impart distinct chemical and physical properties

Properties

IUPAC Name

ethyl 3-bis(phenylmethoxy)phosphorylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23O5P/c1-2-22-19(20)13-14-25(21,23-15-17-9-5-3-6-10-17)24-16-18-11-7-4-8-12-18/h3-12H,2,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLGEXFQSGIHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23O5P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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